N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide - 303035-26-9

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3051181
CAS Number: 303035-26-9
Molecular Formula: C19H15F3N4O3S
Molecular Weight: 436.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534, Ponatinib) [, ]

  • Compound Description: Ponatinib is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It is used in the treatment of chronic myeloid leukemia (CML). Preclinical studies demonstrated its ability to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC50s. It also effectively inhibited the proliferation of corresponding Ba/F3-derived cell lines. [] A key structural element of Ponatinib is a carbon-carbon triple bond linker that helps navigate the increased bulk of the Ile315 side chain. []
  • Compound Description: Nilotinib is a tyrosine kinase inhibitor used as an anti-leukemic cytostatic drug in cancer treatment. [] Research highlights its existence in various crystalline forms, including a nanosize weakly crystalline modification of its hydrochloride monohydrate salt. [] This modification demonstrates enhanced solubility compared to existing forms, suggesting improved bioavailability and faster absorption. [] Patents describe the preparation of Nilotinib salts, including its hydrochloride monohydrate, using various processes. [, ] Further research focuses on improving Nilotinib's modified release profiles using organic acids as solubilizing agents, aiming to increase bioavailability and minimize food effects. [, ]

3. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining different chemical scaffolds. It exhibits potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient blood-brain barrier penetration in rats. [] Studies in rodent schizophrenia models show significant effects without undesirable central nervous system side effects. []

4. (±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767) [, ]

  • Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [] In vitro and in vivo studies show it exists as a rapidly interconverting racemate with a chiral center at the five-position of the TZD ring. [] Its metabolism involves several pathways, including TZD ring opening by CYP3A4, hydroxylation, O-desmethylation, and S-methylation. [, ] Notably, there are species differences in the stereoselective oxidation of its methyl sulfide metabolite (M25), primarily driven by CYP3A4 and FMO3. []

5. N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide []

  • Compound Description: This compound is characterized by a benzamide core structure with a sulfamoyl linker connected to a methylisoxazole ring. Crystallographic analysis reveals the isoxazole ring's orientation concerning the two benzene rings and the presence of intramolecular and intermolecular hydrogen bonding. []

6. N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides []

  • Compound Description: This group of compounds acts as antagonists of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). [] These molecules exhibit potent and selective inhibition by binding to WDR5 and disrupting its interaction with MLL1, ultimately suppressing MLL1 methyltransferase activity. [] Structure-activity relationship studies, guided by crystal structures and in silico library design, have focused on optimizing this scaffold by modifying the C-1 benzamide and C-5 substituents to enhance potency and selectivity. []

7. 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide []

  • Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It shows potent binding affinity to both receptors and effectively inhibits their kinase activities. [] Furthermore, it exhibits significant in vitro and in vivo anti-inflammatory effects, inhibiting lipopolysaccharide-induced interleukin 6 release and demonstrating promise in an acute lung injury mouse model. []

8. 4-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides []

  • Compound Description: This series of compounds was evaluated for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] The study investigated the minimum bactericidal concentrations and bactericidal kinetics of these compounds, revealing structure-activity relationships and potent bactericidal effects, particularly against the MRSA 63718 strain. []

9. 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Compound 2-75) []

  • Compound Description: Compound 2-75 is a hybrid molecule designed as a histone deacetylase inhibitor (HDACI) with reduced pan-HDACI activity compared to suberoylanilide hydroxamic acid (SAHA). [] It effectively targets HSP90 and AR in enzalutamide-resistant prostate cancer cells, inducing their degradation and demonstrating potent antitumor activity. []

Properties

CAS Number

303035-26-9

Product Name

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C19H15F3N4O3S

Molecular Weight

436.41

InChI

InChI=1S/C19H15F3N4O3S/c1-12-9-10-23-18(24-12)26-30(28,29)16-7-5-15(6-8-16)25-17(27)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)

InChI Key

VJKGSIAOXMUVOT-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.